molecular formula C11H13NO2 B8536699 2-[2-(4-Cyanophenyl)ethoxy]ethanol

2-[2-(4-Cyanophenyl)ethoxy]ethanol

Cat. No. B8536699
M. Wt: 191.23 g/mol
InChI Key: WWFOJNSZPAXYGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(4-Cyanophenyl)ethoxy]ethanol is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[2-(4-Cyanophenyl)ethoxy]ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2-(4-Cyanophenyl)ethoxy]ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-[2-(4-Cyanophenyl)ethoxy]ethanol

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

4-[2-(2-hydroxyethoxy)ethyl]benzonitrile

InChI

InChI=1S/C11H13NO2/c12-9-11-3-1-10(2-4-11)5-7-14-8-6-13/h1-4,13H,5-8H2

InChI Key

WWFOJNSZPAXYGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCOCCO)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-[2-(4-bromophenyl)ethoxy]ethanol (10.8 g, 0.044 mol; see step (iii) above in DMF (100 mL), CuCN (7.8 g, 0.088 mol) was added and refluxed at 140 to 150° C. overnight. After removal of DMF by distillation, the reaction was quenched by the addition of water. Inorganic matter was removed by filtration and the aqueous layer was extracted with ethyl acetate (4×100 mL). The combined organic layers were washed with water and brine before being concentrated. The crude product was purified by column chromatography (silica gel: 60-120 mesh, petroleum ether:ethyl acetate (75:25) eluent). This yielded 4.3 g (51%) of the sub-title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
7.8 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

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